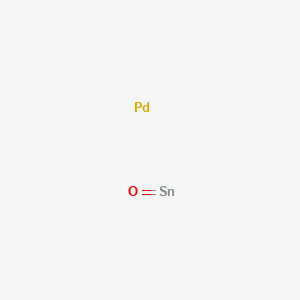
Oxotin;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotin;palladium is a compound that features a palladium atom coordinated to an oxo ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of palladium oxo complexes typically involves the use of strong oxidizing agents to introduce the oxo ligand to the palladium center. One common method involves the reaction of palladium(II) precursors with peroxides or other oxygen donors under controlled conditions . For instance, palladium(II) acetate can be treated with hydrogen peroxide to yield the desired oxo complex.
Industrial Production Methods
Industrial production of palladium oxo complexes often employs scalable and sustainable methods. These methods focus on minimizing the use of hazardous reagents and optimizing reaction conditions to achieve high yields and purity. Techniques such as chemical vapor deposition and electrochemical methods are also explored for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxotin;palladium undergoes various types of chemical reactions, including:
Reduction: Under certain conditions, the oxo ligand can be reduced, leading to the formation of palladium(0) species.
Substitution: The oxo ligand can be substituted with other ligands, such as halides or phosphines, through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various phosphine ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated products, while reduction reactions can produce palladium(0) complexes .
Wissenschaftliche Forschungsanwendungen
Oxotin;palladium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which oxotin;palladium exerts its effects involves the activation of molecular oxygen and the formation of reactive oxygen species. These species can then participate in various oxidation reactions, leading to the functionalization of organic substrates. The molecular targets and pathways involved include the activation of C-H bonds and the cleavage of O-H bonds in water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxotin;palladium include other palladium oxo complexes, such as palladium(II) oxo and palladium(IV) oxo species. Additionally, compounds like platinum oxo and nickel oxo complexes share similar structural and functional characteristics .
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to stabilize high-valent palladium species and its exceptional reactivity in oxidation catalysis. This makes it a highly valuable compound for both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
223105-26-8 |
|---|---|
Molekularformel |
OPdSn |
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
oxotin;palladium |
InChI |
InChI=1S/O.Pd.Sn |
InChI-Schlüssel |
PMQBJDLCJMNTMI-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
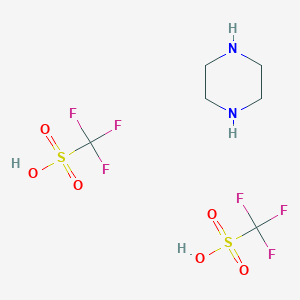
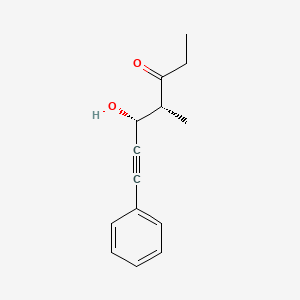
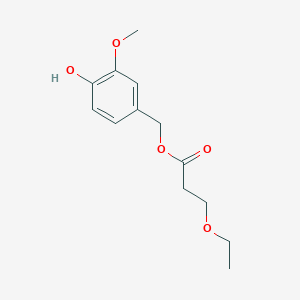
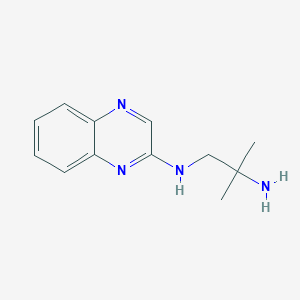
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
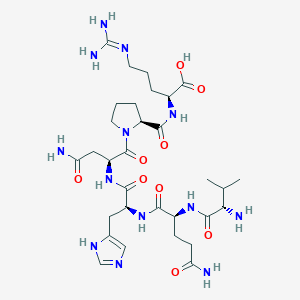


![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
